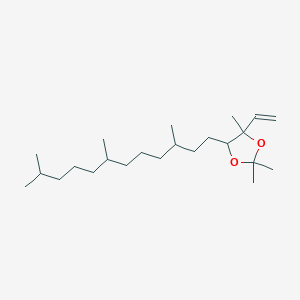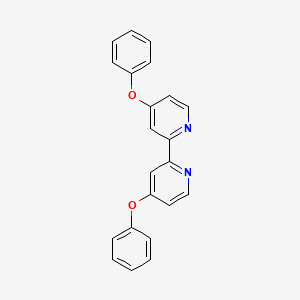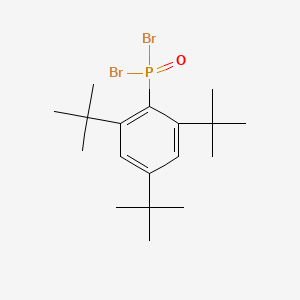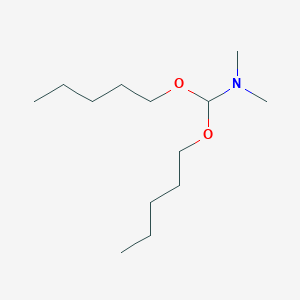![molecular formula C43H33N3O2 B14371661 5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) CAS No. 90162-07-5](/img/structure/B14371661.png)
5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) is a complex organic compound characterized by its aromatic structure and multiple functional groups. It contains a nitrophenyl group, a methylene bridge, and two benzo[a]carbazole units, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) typically involves multi-step organic reactions. One common approach is the condensation reaction between 11-ethyl-11H-benzo[a]carbazole and 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzo[a]carbazole units with the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzo[a]carbazole units can interact with aromatic systems through π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
5,5’-[(3-Nitrophenyl)methylene]bis(11-methyl-11H-benzo[a]carbazole): Similar structure but with a methyl group instead of an ethyl group.
5,5’-[(3-Nitrophenyl)methylene]bis(11-phenyl-11H-benzo[a]carbazole): Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
5,5’-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from its analogs.
特性
CAS番号 |
90162-07-5 |
|---|---|
分子式 |
C43H33N3O2 |
分子量 |
623.7 g/mol |
IUPAC名 |
11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-(3-nitrophenyl)methyl]benzo[a]carbazole |
InChI |
InChI=1S/C43H33N3O2/c1-3-44-39-22-11-9-18-31(39)37-25-35(29-16-5-7-20-33(29)42(37)44)41(27-14-13-15-28(24-27)46(47)48)36-26-38-32-19-10-12-23-40(32)45(4-2)43(38)34-21-8-6-17-30(34)36/h5-26,41H,3-4H2,1-2H3 |
InChIキー |
ATTWUYDUROLSIY-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC(=CC=C5)[N+](=O)[O-])C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)


![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)

methanone](/img/structure/B14371605.png)





![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)

